Cas no 898908-26-4 (9-(pyrrolidin-3-yl)-9H-purin-6-amine)
9-(pyrrolidin-3-yl)-9H-purin-6-amine Chemical and Physical Properties
Names and Identifiers
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- 9H-Purin-6-amine, 9-(3-pyrrolidinyl)-
- 9-(pyrrolidin-3-yl)-9H-purin-6-amine
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- MDL: MFCD29034816
- Inchi: 1S/C9H12N6/c10-8-7-9(13-4-12-8)15(5-14-7)6-1-2-11-3-6/h4-6,11H,1-3H2,(H2,10,12,13)
- InChI Key: HDALOYKGCBBPOR-UHFFFAOYSA-N
- SMILES: N1C2C(=NC=NC=2N)N(C2CCNC2)C=1
Computed Properties
- Exact Mass: 204.11234441g/mol
- Monoisotopic Mass: 204.11234441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 81.6Ų
9-(pyrrolidin-3-yl)-9H-purin-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242827-1g |
9-(pyrrolidin-3-yl)-9H-purin-6-amine |
898908-26-4 | 1g |
$1142.0 | 2023-09-15 | ||
| Enamine | EN300-242827-5g |
9-(pyrrolidin-3-yl)-9H-purin-6-amine |
898908-26-4 | 5g |
$3313.0 | 2023-09-15 | ||
| Enamine | EN300-242827-10g |
9-(pyrrolidin-3-yl)-9H-purin-6-amine |
898908-26-4 | 10g |
$4914.0 | 2023-09-15 | ||
| Enamine | EN300-242827-0.05g |
9-(pyrrolidin-3-yl)-9H-purin-6-amine |
898908-26-4 | 95% | 0.05g |
$959.0 | 2024-06-19 | |
| Enamine | EN300-242827-0.1g |
9-(pyrrolidin-3-yl)-9H-purin-6-amine |
898908-26-4 | 95% | 0.1g |
$1005.0 | 2024-06-19 | |
| Enamine | EN300-242827-0.25g |
9-(pyrrolidin-3-yl)-9H-purin-6-amine |
898908-26-4 | 95% | 0.25g |
$1051.0 | 2024-06-19 | |
| Enamine | EN300-242827-0.5g |
9-(pyrrolidin-3-yl)-9H-purin-6-amine |
898908-26-4 | 95% | 0.5g |
$1097.0 | 2024-06-19 | |
| Enamine | EN300-242827-1.0g |
9-(pyrrolidin-3-yl)-9H-purin-6-amine |
898908-26-4 | 95% | 1.0g |
$1142.0 | 2024-06-19 | |
| Enamine | EN300-242827-2.5g |
9-(pyrrolidin-3-yl)-9H-purin-6-amine |
898908-26-4 | 95% | 2.5g |
$2240.0 | 2024-06-19 | |
| Enamine | EN300-242827-5.0g |
9-(pyrrolidin-3-yl)-9H-purin-6-amine |
898908-26-4 | 95% | 5.0g |
$3313.0 | 2024-06-19 |
9-(pyrrolidin-3-yl)-9H-purin-6-amine Suppliers
9-(pyrrolidin-3-yl)-9H-purin-6-amine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 9-(pyrrolidin-3-yl)-9H-purin-6-amine
Introduction to 9-(pyrrolidin-3-yl)-9H-purin-6-amine (CAS No. 898908-26-4)
9-(pyrrolidin-3-yl)-9H-purin-6-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 898908-26-4, belongs to the class of purine derivatives, which are well-documented for their diverse pharmacological properties. The presence of a pyrrolidinyl moiety in its structure imparts unique chemical and biological characteristics, making it a subject of intense interest in medicinal chemistry research.
The molecular framework of 9-(pyrrolidin-3-yl)-9H-purin-6-amine consists of a purine core substituted with an amine group at the 6-position and a pyrrolidin-3-yl side chain. This configuration not only influences its physicochemical properties but also determines its potential interactions with biological targets. Purine derivatives are renowned for their role in various cellular processes, including DNA and RNA synthesis, enzyme inhibition, and signal transduction pathways. The specific substitution pattern in 9-(pyrrolidin-3-yl)-9H-purin-6-amine suggests that it may exhibit modulatory effects on these pathways, particularly in contexts where purine-based molecules are involved.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have indicated that the pyrrolidinyl group in 9-(pyrrolidin-3-yl)-9H-purin-6-amine can engage in hydrogen bonding and hydrophobic interactions with biological targets, which is crucial for drug design. These interactions are often pivotal in determining the efficacy and selectivity of a drug molecule. The amine group at the 6-position of the purine core further enhances its potential for binding to various enzymes and receptors, making it a versatile scaffold for developing novel therapeutic agents.
In the context of current pharmaceutical research, 9-(pyrrolidin-3-yl)-9H-purin-6-amine has garnered attention due to its structural similarity to known bioactive molecules. For instance, it shares common features with several kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The ability to modify the pyrrolidinyl side chain provides a strategic advantage for fine-tuning the pharmacological profile of this compound. By altering substituents on the pyrrolidin ring, researchers can explore different pharmacokinetic properties and target specificity, thereby expanding its therapeutic applications.
One of the most compelling aspects of 9-(pyrrolidin-3-yl)-9H-purin-6-amine is its potential as a lead compound for drug discovery. Its unique structural features make it an attractive candidate for further optimization through structure-based drug design or fragment-based approaches. These methodologies leverage high-throughput screening data and computational predictions to identify modifications that enhance binding affinity and reduce off-target effects. The integration of machine learning algorithms has further accelerated this process by enabling rapid virtual screening of large compound libraries.
The synthesis of 9-(pyrrolidin-3-yl)-9H-purin-6-am ine presents both challenges and opportunities for synthetic chemists. The purine core can be constructed through multi-step reactions involving condensation, cyclization, and functional group transformations. The introduction of the pyrrolidinyl group typically requires nucleophilic substitution or reductive amination strategies, depending on the synthetic route chosen. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications at specific positions on the purine scaffold.
Evaluation of the pharmacological potential of 9-(pyrrolidin -3 -yl)-9H-pur in -6-am ine) has been conducted through both in vitro and in vivo studies. In vitro assays have focused on assessing its interactions with enzymes such as kinases and phosphodiesterases, which are critical targets in drug development. Preliminary results suggest that this compound exhibits inhibitory activity against certain kinases at concentrations comparable to those observed with known inhibitors. Additionally, its ability to modulate downstream signaling pathways has been explored using cellular models.
In vivo studies have provided further insights into the therapeutic potential of 9-(py rrolidin -3 -yl)-9H-pur in -6-am ine by evaluating its efficacy in animal models of diseases relevant to its target pathways. For example, studies in murine models have demonstrated that this compound can attenuate inflammatory responses by inhibiting key pro-inflammatory cytokines. These findings support its potential as an anti-inflammatory agent and open avenues for exploring its use in conditions such as rheumatoid arthritis or inflammatory bowel disease.
The safety profile of 9-(py rrolidin -3 -yl)-9H-pur in -6-am ine) is another critical aspect that has been addressed through toxicological studies. Preliminary toxicity assessments have shown that this compound exhibits moderate solubility and moderate oral bioavailability, suggesting reasonable pharmacokinetic properties for further development. However, detailed toxicological characterization is necessary to identify any potential adverse effects before advancing into clinical trials.
The future direction of research on 9-(py rролидин -3 -й)-9Н -пурин -6 -амин) will likely focus on optimizing its pharmacological properties through structural modifications and exploring new therapeutic indications. Collaborative efforts between medicinal chemists, biologists, and computational scientists will be essential to accelerate this process. Advances in technologies such as CRISPR gene editing may also provide new opportunities for evaluating the therapeutic efficacy of this compound by creating relevant genetic models.
In conclusion, 9-(пирролидин -3 -ил) - 9Н -пурин -6 -амин(CAS No . 898908 . 26 . 4 ) is a promising compound with significant potential in pharmaceutical applications . Its unique structural features , combined with preliminary evidence o f bioactivity , make it an attractive candidate f or further development . As research continues t o uncover new therapeutic targets и optimize drug candidates , compounds like t his are poised t o play an increasingly important role i n addressing unmet medical needs . p >
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